
Perindopril Benzyl Ester
Overview
Description
Perindopril Benzyl Ester (C₂₆H₃₈N₂O₅, molecular weight 458.59) is a prodrug ester derivative of Perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor used primarily in hypertension and cardiovascular diseases . It is synthesized via coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanyl chloride in the presence of a catalyst, followed by deprotection to yield Perindopril erbumine . As a prodrug, it requires enzymatic conversion in the liver and plasma to its active metabolite, Perindoprilat, which exerts ACE inhibition by blocking the conversion of angiotensin I to angiotensin II, thereby modulating the renin-angiotensin system (RAS) .
Preparation Methods
Synthetic Routes for Perindopril Benzyl Ester
Coupling of (2S,3aS,7aS)-Octahydroindole-2-Carboxylic Acid Benzyl Ester with N-[(S)-1-Ethoxycarbonylbutyl]-(S)-Alanyl Chloride
A foundational method involves coupling (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanyl chloride. This reaction, catalyzed by agents such as N,N-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT), proceeds at temperatures below 20°C to minimize side reactions . The use of DCC in a 1.5–1.7 molar ratio ensures near-complete conversion, while HOBT enhances coupling efficiency by reducing racemization .
Key Reaction Parameters
Post-coupling, the intermediate undergoes deprotection via hydrogenolysis using palladium on carbon (Pd/C) in tert-butyl alcohol, yielding Perindopril free base .
Substituted Benzyl Ester Synthesis via Acid Chloride Intermediate
An alternative route employs substituted benzyl alcohols (e.g., 4-chloro- or 4-methoxybenzyl alcohol) to form the corresponding benzyl esters. The (2S,3aS,7aS)-octahydroindole-2-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the substituted benzyl alcohol . This method avoids impurities associated with direct esterification and is particularly effective for introducing electron-withdrawing substituents, which enhance ester stability .
Reaction Scheme
-
Acid chloride formation:
-
Esterification:
Industrial Production Methods
Large-Scale Coupling and Purification
Industrial processes prioritize scalability and purity. Continuous flow reactors are employed for the coupling step, ensuring consistent temperature control and reduced reaction times . Post-reaction, the crude product is purified via crystallization from ethanol or isopropanol, achieving >99% purity .
Table 1: Industrial Process Parameters
Parameter | Specification |
---|---|
Reactor Type | Continuous flow reactor |
Temperature | 10–15°C |
Catalyst Loading | DCC (1.6 equiv), HOBT (1.0 equiv) |
Purification Method | Crystallization (ethanol/isopropanol) |
Final Purity | ≥99% |
tert-Butylamine Salt Formation
To facilitate crystallization, the free base is converted to Perindopril erbumine (tert-butylamine salt) by dissolving in a lower aliphatic alcohol (e.g., ethanol) and reacting with tert-butylamine . This step enhances stability and simplifies storage.
Reaction Conditions and Optimization
Temperature Control
Maintaining temperatures below 20°C during coupling is critical to suppress side reactions, such as epimerization or diketopiperazine formation . Elevated temperatures (>25°C) reduce yields by 15–20% due to increased impurity generation .
Solvent Selection
Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility, while tert-butyl alcohol optimizes hydrogenolysis efficiency .
Analytical Characterization
Spectroscopic Methods
Infrared (IR) Spectroscopy: Peaks at 1732 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (amide C=O) confirm ester and amide bond formation .
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (CDCl₃): δ 5.2 (s, 2H, benzyl CH₂), 3.85 (q, 2H, ethoxy CH₂) .
-
¹³C NMR: 172.1 ppm (ester carbonyl), 170.9 ppm (amide carbonyl) .
Table 2: Key NMR Assignments
Signal (δ, ppm) | Assignment |
---|---|
5.2 | Benzyl CH₂ |
4.3 | Octahydroindole CH |
1.15 | Ethoxy CH₃ |
X-Ray Diffraction
Crystalline Perindopril erbumine exhibits characteristic peaks at 2θ = 8.9°, 12.7°, and 17.3°, confirming polymorphic Form I .
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
DCC/HOBT Coupling | 85–90 | ≥99 | High |
Acid Chloride Route | 78–82 | 97–98 | Moderate |
Direct Esterification | 70–75 | 95–96 | Low |
The DCC/HOBT method outperforms others in yield and purity, making it the industrial standard .
Challenges and Solutions
Impurity Formation
Racemization during coupling is mitigated by HOBT, which stabilizes the active ester intermediate . Residual solvents (e.g., dichloromethane) are controlled via vacuum distillation .
Catalyst Removal
Dicyclohexylurea (DCU), a DCC byproduct, is removed by filtration through celite, ensuring residual DCU <0.1% .
Recent Advances
Green Chemistry Approaches
Recent patents explore replacing DCC with polymer-supported carbodiimides, enabling catalyst recycling and reducing waste .
Chemical Reactions Analysis
Types of Reactions: Perindopril Benzyl Ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form perindopril and benzyl alcohol.
Oxidation: Oxidative conditions can lead to the formation of various oxidized derivatives of this compound.
Substitution: The ester group in this compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Perindopril and benzyl alcohol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Perindopril Benzyl Ester has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as an intermediate in the synthesis of perindopril and its derivatives.
Biology: Studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of perindopril.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Perindopril Benzyl Ester, like perindopril, acts as an inhibitor of the angiotensin-converting enzyme. This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Chemical Structure and Derivatives
Perindopril Benzyl Ester belongs to the class of ACE inhibitors with prodrug ester moieties. Key structural analogs include:
ACE Inhibition Potency
Perindopril demonstrates superior ACE affinity compared to other ACE inhibitors:
Perindopril’s efficacy extends beyond blood pressure control, reversing arterial stiffness via RAS-independent mechanisms, a feature less pronounced in Enalapril or Lisinopril .
Release Kinetics and Stability
This compound exhibits pH-dependent release profiles when encapsulated in nanocomposites:
Condition | Release Rate (pH 7.4) | Release Rate (pH 4.8) | Time to Max Release |
---|---|---|---|
FCPE Nanocomposite | 72.2% over 94 hours | 85.8% over 46 hours | Slower at neutral pH due to anion exchange |
This contrasts with faster-release matrices like layered double hydroxides, highlighting its formulation-dependent stability .
Pharmacodynamic Effects
This compound and its analogs modulate RAS components:
Parameter | Perindopril Effect (1 Month) | MNA (Methylnicotinamide) Effect (1 Month) |
---|---|---|
Ang-(1–7) Increase | +95% | +36% |
Ang II Reduction | -58% | -29% |
L-Arg/ADMA Ratio | +21% (L-Arg) | +25% (L-Arg) |
After two months, MNA’s effects converge with Perindopril, suggesting overlapping endothelial protective pathways despite structural dissimilarity .
Clinical and Preclinical Efficacy
Biological Activity
Perindopril Benzyl Ester is a derivative of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and clinical implications.
This compound functions primarily as an ACE inhibitor. It inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition results in decreased levels of angiotensin II, leading to vasodilation and a subsequent reduction in blood pressure. The compound is hydrolyzed in vivo to produce Perindoprilat, the active metabolite responsible for its therapeutic effects .
Key Mechanisms:
- Inhibition of ACE: Reduces angiotensin II production.
- Increased Bradykinin Levels: Prevents the degradation of bradykinin, promoting vasodilation.
- Renin-Angiotensin-Aldosterone System Modulation: Alters fluid balance and vascular resistance .
Pharmacokinetics
This compound is characterized by its pharmacokinetic properties:
- Absorption: Rapidly absorbed following oral administration.
- Metabolism: Converted to Perindoprilat through hydrolysis.
- Half-life: Approximately 24 hours, allowing for once-daily dosing.
- Tissue Affinity: Exhibits high lipophilicity, enhancing tissue penetration and efficacy .
Comparative Analysis with Other ACE Inhibitors
The following table compares this compound with other ACE inhibitors regarding their potency, half-life, and pharmacokinetic profiles:
ACE Inhibitor | Potency (ID50) | Plasma Half-life (h) | Lipophilicity |
---|---|---|---|
Perindoprilat | 0.40 µmol/L | 10 | ++ |
Lisinopril | NA | 12 | NA |
Enalaprilat | 1.00 µmol/L | 11 | + |
Ramiprilat | 0.08 µmol/L | >50 | ++ |
Captopril | 15.00 µmol/L | 2 | + |
Note: Potency is measured as ID50, the concentration required to inhibit 50% of ACE activity .
Hypertension Management
This compound has demonstrated significant efficacy in lowering blood pressure in hypertensive patients. A study involving patients treated with Perindopril showed a reduction in supine systolic blood pressure (SBP) and diastolic blood pressure (DBP) by approximately 10-15 mmHg after consistent dosage over several weeks .
Cardiovascular Outcomes
A pooled analysis from trials such as ADVANCE and PROGRESS indicated that patients on a Perindopril-based regimen experienced lower rates of cardiovascular events compared to those on placebo. The primary endpoint—comprising cardiovascular mortality, nonfatal myocardial infarction (MI), and stroke—showed a significant reduction in the incidence of these events among patients receiving Perindopril .
Case Study Example:
In a clinical trial involving 29,463 patients with vascular disease:
- Primary Endpoint Events:
- Placebo Group: 13.5% experienced events.
- Perindopril Group: 11.1% experienced events.
- Hazard Ratio: 0.80 (95% CI: 0.74–0.87), indicating a significant protective effect against major cardiovascular events when treated with Perindopril .
Adverse Effects
The adverse effects associated with this compound are similar to those observed with other ACE inhibitors:
Properties
IUPAC Name |
benzyl 1-[2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O5/c1-4-11-21(25(30)32-5-2)27-18(3)24(29)28-22-15-10-9-14-20(22)16-23(28)26(31)33-17-19-12-7-6-8-13-19/h6-8,12-13,18,20-23,27H,4-5,9-11,14-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAYHAPFFQRGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554973 | |
Record name | Benzyl 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}octahydro-1H-indole-2-carboxylate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122454-52-8 | |
Record name | Benzyl 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}octahydro-1H-indole-2-carboxylate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.